1,5-Dichloro-9,10-diphenylanthracene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

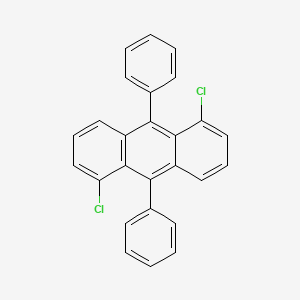

1,5-Dichloro-9,10-diphenylanthracene is an organic compound with the molecular formula C30H18Cl2. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two chlorine atoms at the 1 and 5 positions and two phenyl groups at the 9 and 10 positions. This compound is known for its photophysical properties and is used in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dichloro-9,10-diphenylanthracene can be synthesized through a multi-step process involving the chlorination of anthracene followed by the introduction of phenyl groups. One common method involves the following steps:

Chlorination of Anthracene: Anthracene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to produce 1,5-dichloroanthracene.

Friedel-Crafts Alkylation: The 1,5-dichloroanthracene is then subjected to Friedel-Crafts alkylation with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to introduce the phenyl groups at the 9 and 10 positions, resulting in this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-9,10-diphenylanthracene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation to form quinones or other oxidized derivatives.

Reduction Reactions: Reduction can lead to the formation of hydro derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Substitution: Products include derivatives with various functional groups replacing the chlorine atoms.

Oxidation: Products include quinones and other oxidized forms.

Reduction: Products include hydro derivatives with reduced aromaticity.

Scientific Research Applications

Organic Electronics

Organic Light Emitting Diodes (OLEDs)

1,5-Dichloro-9,10-diphenylanthracene is recognized for its role in the development of organic light-emitting diodes. Its properties allow for efficient light emission, making it a valuable material in the production of OLEDs. The compound's ability to serve as an emissive layer enhances the performance and efficiency of these devices.

Electrophotography

The compound also finds application in electrophotographic processes. It serves as a photoconductive material, which is essential in the functioning of photocopiers and laser printers. The unique electronic properties of this compound contribute to improved image quality and resolution in electrophotographic systems .

Nanotechnology

Nanohybrid Materials

Recent research has explored the integration of this compound in nanohybrid materials for biomedical applications. Its incorporation into nanoscale systems enhances the stability and functionality of these materials. For instance, it has been used to create nanoparticles that exhibit improved drug delivery capabilities due to their biocompatibility and ability to interact with biological systems .

Biosensing Applications

The compound has also been investigated for its potential in biosensing technologies. Its photophysical properties make it suitable for detecting biomolecules through fluorescence-based methods. Studies have shown that this compound can be utilized to develop sensitive biosensors capable of detecting specific proteins or nucleic acids .

Case Study 1: OLED Development

A study conducted by researchers highlighted the efficacy of this compound in enhancing the efficiency of OLEDs. The compound was incorporated into device architectures, resulting in a significant increase in luminous efficiency and operational stability compared to devices without this compound.

Case Study 2: Photoconductive Properties

In another investigation focused on electrophotography, this compound was tested as a photoconductor in various formulations. Results indicated that its use led to higher sensitivity and faster response times in imaging applications.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Electronics | OLEDs | High efficiency and stability |

| Electrophotography | Photoconductive material | Improved image quality |

| Nanotechnology | Nanohybrid materials | Enhanced drug delivery capabilities |

| Biosensing | Fluorescence-based detection | High sensitivity |

Mechanism of Action

The mechanism of action of 1,5-dichloro-9,10-diphenylanthracene primarily involves its photophysical properties. Upon absorption of light, the compound undergoes electronic excitation, leading to fluorescence emission. This property is exploited in various applications such as fluorescence microscopy and OLEDs. The molecular targets and pathways involved include interactions with light and subsequent energy transfer processes.

Comparison with Similar Compounds

Similar Compounds

9,10-Diphenylanthracene: Lacks the chlorine atoms at the 1 and 5 positions, resulting in different photophysical properties.

1,5-Dichloroanthracene: Lacks the phenyl groups at the 9 and 10 positions, leading to different chemical reactivity and applications.

9,10-Dimethylanthracene: Substituted with methyl groups instead of phenyl groups, affecting its fluorescence properties.

Uniqueness

1,5-Dichloro-9,10-diphenylanthracene is unique due to the combination of chlorine and phenyl substituents, which impart distinct photophysical properties and chemical reactivity. This makes it particularly useful in applications requiring specific fluorescence characteristics and reactivity profiles.

Biological Activity

1,5-Dichloro-9,10-diphenylanthracene (DCDPA) is a chlorinated derivative of 9,10-diphenylanthracene, a compound known for its unique photophysical properties and potential biological applications. This article explores the biological activity of DCDPA, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

DCDPA is characterized by its anthracene backbone with two phenyl groups and two chlorine substituents. Its chemical structure is represented as follows:

This structure contributes to its unique optical properties and reactivity, making it a subject of interest in various scientific fields.

1. Photodynamic Activity

DCDPA exhibits significant photodynamic properties, which enable it to generate reactive oxygen species (ROS) upon light activation. This characteristic is crucial for its application in photodynamic therapy (PDT) for cancer treatment. The mechanism involves:

- Excitation by Light : Upon exposure to UV or visible light, DCDPA transitions to an excited state.

- ROS Generation : The excited state facilitates the production of ROS, which can induce apoptosis in cancer cells by damaging cellular components such as DNA, proteins, and lipids .

2. Anticancer Activity

Studies have demonstrated that DCDPA possesses anticancer properties against various cancer cell lines. The compound has been shown to:

- Inhibit Cell Proliferation : DCDPA effectively reduces the proliferation of cancer cells in vitro.

- Induce Apoptosis : Mechanistic studies indicate that DCDPA activates apoptotic pathways through the intrinsic mitochondrial route, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins .

Table 1: Summary of Biological Activities of DCDPA

Case Study: Anticancer Efficacy

A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with DCDPA resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 24 hours of exposure. Flow cytometry analysis confirmed that DCDPA treatment led to significant increases in early and late apoptotic cells compared to control groups .

Properties

CAS No. |

80034-46-4 |

|---|---|

Molecular Formula |

C26H16Cl2 |

Molecular Weight |

399.3 g/mol |

IUPAC Name |

1,5-dichloro-9,10-diphenylanthracene |

InChI |

InChI=1S/C26H16Cl2/c27-21-15-8-14-20-24(18-11-5-2-6-12-18)26-19(13-7-16-22(26)28)23(25(20)21)17-9-3-1-4-10-17/h1-16H |

InChI Key |

NBHVEPUWSSAYCM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC=C(C3=C(C4=C2C(=CC=C4)Cl)C5=CC=CC=C5)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.